molecular formula C24H21F3N4O B2630370 5-phenyl-N-((tetrahydrofuran-2-yl)methyl)-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477236-31-0

5-phenyl-N-((tetrahydrofuran-2-yl)methyl)-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

カタログ番号: B2630370
CAS番号: 477236-31-0
分子量: 438.454
InChIキー: BIUBSRZFWGNIHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-phenyl-N-((tetrahydrofuran-2-yl)methyl)-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a sophisticated small molecule inhibitor designed to target and modulate specific protein kinase activity. Its core structure is based on a 7H-pyrrolo[2,3-d]pyrimidine scaffold, a well-established privileged structure in medicinal chemistry known for its ability to act as an ATP-competitive inhibitor by binding to the hinge region of kinase ATP-binding sites [https://pubs.acs.org/doi/10.1021/jm3013442]. The strategic substitution at the 4-position with a (tetrahydrofuran-2-yl)methyl)amine group and the phenyl ring at the 5-position are critical for optimizing potency and selectivity. The 7-(3-(trifluoromethyl)phenyl) moiety is a common pharmacophore intended to enhance binding affinity and cellular permeability. This compound is of significant research value in the investigation of intracellular signaling cascades, particularly those driven by oncogenic kinases in proliferative diseases. Researchers utilize this inhibitor to elucidate the role of specific kinase targets in cancer cell models, to study mechanisms of drug resistance, and to probe the structural requirements for effective kinase inhibition as part of rational drug design campaigns [https://www.nature.com/articles/s41573-021-00252-y]. Its application is strictly confined to in vitro biochemical assays and cellular studies to advance the understanding of kinase biology and therapeutic development.

特性

IUPAC Name

N-(oxolan-2-ylmethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N4O/c25-24(26,27)17-8-4-9-18(12-17)31-14-20(16-6-2-1-3-7-16)21-22(29-15-30-23(21)31)28-13-19-10-5-11-32-19/h1-4,6-9,12,14-15,19H,5,10-11,13H2,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUBSRZFWGNIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

5-phenyl-N-((tetrahydrofuran-2-yl)methyl)-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrrolo[2,3-d]pyrimidine class, known for its diverse biological activities. This article provides an overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolo-pyrimidine core with several functional groups that contribute to its unique properties:

  • Phenyl group : Enhances lipophilicity and potential interactions with biological targets.
  • Trifluoromethyl group : Often associated with increased potency and selectivity in biological systems.
  • Tetrahydrofuran moiety : May enhance solubility and bioavailability.

Biological Activity

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant biological activities, particularly as kinase inhibitors. The following sections detail specific activities observed for 5-phenyl-N-((tetrahydrofuran-2-yl)methyl)-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Anticancer Activity

  • Mechanism of Action :
    • Compounds like 5-phenyl-N-((tetrahydrofuran-2-yl)methyl)-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been shown to inhibit Janus kinases (JAK) , which are involved in signaling pathways related to inflammation and cancer progression.
    • Inhibition of JAK leads to reduced tumor growth and angiogenesis, suggesting potential as an anticancer agent .
  • Case Studies :
    • A study demonstrated that similar pyrrolo[2,3-d]pyrimidine derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Antiparasitic Activity

Research has also highlighted the antiparasitic potential of this compound class:

  • In Vitro Studies :
    • Compounds structurally similar to 5-phenyl-N-((tetrahydrofuran-2-yl)methyl)-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine were tested against Plasmodium falciparum, the causative agent of malaria. Results indicated varying degrees of efficacy with EC50 values ranging from low micromolar concentrations .

Structure-Activity Relationship (SAR)

The structure of 5-phenyl-N-((tetrahydrofuran-2-yl)methyl)-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine allows for modifications that can enhance its biological activity:

ModificationEffect on Activity
Addition of polar groupsImproved solubility but may affect metabolic stability
Trifluoromethyl substitutionIncreased potency against various targets
Alteration of the tetrahydrofuran ringPotential changes in bioavailability

類似化合物との比較

Substituent Variations at the N4 Position

The N4-amine substituent significantly influences physicochemical properties and target affinity. Key analogs include:

Compound Name N4 Substituent 5-Position 7-Position Key Properties/Activity References
Target Compound Tetrahydrofuran-2-ylmethyl Phenyl 3-(Trifluoromethyl)phenyl Hypothesized improved solubility
N-(Cyclopentyl) analog Cyclopentyl Phenyl 3-(Trifluoromethyl)phenyl Increased lipophilicity
N-(2-Methoxyethyl) analog 2-Methoxyethyl Phenyl 3-(Trifluoromethyl)phenyl Enhanced flexibility
Compound 13 () 3-Trifluoromethylphenyl H H Moderate activity in kinase assays
Compound 20 () 3-Trifluoromethylphenyl 2,4-Dichlorobenzyl Antiproliferative activity

Key Observations :

  • Electron-withdrawing groups : The 3-trifluoromethylphenyl group at N4 (Compound 13) enhances binding affinity in kinase targets but may reduce solubility .

Modifications at the 5- and 7-Positions

Variations at these positions alter steric and electronic interactions:

Compound Name 5-Position 7-Position Biological Relevance References
Target Compound Phenyl 3-(Trifluoromethyl)phenyl Potential dual kinase inhibition
Compound 9d () 4-Fluorophenyl Methyl Moderate cytotoxicity in cancer cells
Compound 20 () 2,4-Dichlorobenzyl High antiproliferative activity (IC50 <1 µM)
Compound 6 () H 4-Methoxyphenyl Lower potency due to reduced hydrophobicity

Key Observations :

  • 5-Phenyl group : Enhances hydrophobic interactions in target binding pockets compared to smaller substituents (e.g., H in Compound 6) .
  • 7-(3-Trifluoromethylphenyl) : The trifluoromethyl group improves metabolic stability and may enhance binding through halogen bonding .

Physicochemical and Pharmacokinetic Profiles

  • LogP and Solubility : The tetrahydrofuran group in the target compound likely reduces LogP compared to analogs with aryl N4-substituents (e.g., Compound 13, LogP ~3.5), favoring oral bioavailability .
  • Metabolic Stability : The trifluoromethyl group at the 7-position resists oxidative metabolism, a feature shared with Compound 20 .

Q & A

How can researchers optimize the synthetic route for this compound, considering steric and electronic challenges in pyrrolo[2,3-d]pyrimidine derivatives?

Methodological Answer:
Synthesis optimization typically involves iterative adjustments to reaction conditions, catalysts, and purification steps. For example:

  • Coupling Reactions : Use Buchwald-Hartwig amination or nucleophilic aromatic substitution for introducing aryl/heteroaryl groups at the N4 position. Evidence from similar compounds shows yields improved to ~70% when using Pd catalysts (e.g., Pd(OAc)₂) and ligands like XPhos in toluene/EtOH mixtures at 80–100°C .
  • Purification : Column chromatography with gradients (e.g., CHCl₃/CH₃OH 10:1) effectively isolates intermediates, as seen in analogous syntheses .
  • Steric Hindrance Mitigation : Substituents on the tetrahydrofuran (THF) ring may require microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

What advanced spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • ¹H/¹³C NMR : Key signals include NH protons (δ ~11.8–11.9 ppm for pyrrolo NH and δ ~9.4 ppm for amine NH) and aromatic protons (δ 7.0–8.3 ppm). Trifluoromethyl groups appear as distinct splitting patterns in ¹⁹F NMR .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ with <2 ppm error). For instance, HRMS data in confirmed a compound’s molecular ion within 0.0002 Da accuracy .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., substitution at the 5- vs. 7-position of the pyrrolo ring) .

How should researchers design biological assays to evaluate this compound’s kinase inhibition potential?

Methodological Answer:

  • Kinase Profiling : Use fluorescence-based assays (e.g., ADP-Glo™) against a panel of kinases (e.g., EGFR, VEGFR) at varying concentrations (1 nM–10 µM). reported IC₅₀ values for analogous compounds using similar protocols .
  • Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., HCT-116, MCF-7) with MTT assays. Include controls for cytotoxicity in non-cancerous cells (e.g., HEK-293) .
  • Selectivity Screening : Compare inhibition profiles with known kinase inhibitors (e.g., imatinib) to assess off-target effects .

What strategies can address low solubility of this compound in aqueous buffers during in vitro studies?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10% v/v) to enhance solubility without disrupting assay integrity .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the THF-methyl moiety, as seen in for related compounds .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve bioavailability, with characterization via dynamic light scattering (DLS) .

How can structure-activity relationship (SAR) studies guide functional group modifications to enhance potency?

Methodological Answer:

  • Core Modifications : Replace the 5-phenyl group with electron-withdrawing substituents (e.g., 4-Cl) to enhance binding to hydrophobic kinase pockets. showed improved IC₅₀ with naphthylmethyl substitutions .
  • Side Chain Optimization : Substitute the tetrahydrofuran-methyl group with morpholine or piperazine rings to improve solubility. demonstrated enhanced activity with morpholine derivatives .
  • Trifluoromethyl Positioning : Compare meta- vs. para-substituted trifluoromethylphenyl groups using molecular docking (e.g., AutoDock Vina) to predict binding affinity .

How should researchers resolve contradictions in reported biological activity data for this compound class?

Methodological Answer:

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies (e.g., kinase inhibition IC₅₀ values) and apply statistical tools (e.g., ANOVA) to identify outliers or trends .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm the compound’s mechanism of action in disputed pathways .

What computational methods are effective for predicting this compound’s interaction with tyrosine kinases?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or MOE to model interactions with ATP-binding pockets. Focus on hydrogen bonding (e.g., NH groups with kinase hinge regions) and π-π stacking (aryl groups with hydrophobic residues) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .
  • Free Energy Calculations : Apply MM/GBSA to predict binding free energies (ΔG) and correlate with experimental IC₅₀ values .

How can researchers ensure compound stability during long-term storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis of the pyrrolo ring .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. recommends desiccants and light-protected vials .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。